molecular formula C16H16FN3O3S B2461427 (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-57-1

(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2461427
CAS No.: 946256-57-1
M. Wt: 349.38
InChI Key: IYHVBVRRWNJHMU-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by the following components:

  • Benzo[d]thiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Isosazole ring : Typically associated with neuroactive compounds.
  • Ethoxyethyl side chain : Enhances solubility and bioavailability.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of fluorine in the benzo[d]thiazole structure may enhance binding affinity and selectivity towards these targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating pathways involving pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that benzothiazole derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections .

Case Studies

  • Cytotoxicity Assays
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives on solid tumor cell lines. Results indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Modulation
    • Another investigation focused on the anti-inflammatory effects of related compounds, revealing that they could significantly reduce the release of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a role for the compound in managing inflammatory diseases .

Data Tables

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryReduces cytokine release in inflammatory models

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-3-22-7-6-20-12-5-4-11(17)9-14(12)24-16(20)18-15(21)13-8-10(2)19-23-13/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHVBVRRWNJHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.